molecular formula C14H14N2O3S B3133561 N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid CAS No. 393837-72-4

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid

Cat. No.: B3133561
CAS No.: 393837-72-4
M. Wt: 290.34 g/mol
InChI Key: JDWNOTPJIJMTCK-UHFFFAOYSA-N
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Description

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .

Properties

IUPAC Name

4-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-15-12(8-20-9)10-2-4-11(5-3-10)16-13(17)6-7-14(18)19/h2-5,8H,6-7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWNOTPJIJMTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid typically involves the formation of the thiazole ring followed by the attachment of the phenyl and succinamic acid moieties. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. These methods may involve the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-acetamide
  • N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-propionamide
  • N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-butyramide

Uniqueness

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is unique due to its specific combination of the thiazole ring and succinamic acid moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄N₂O₃S, with a molecular weight of 290.34 g/mol. The compound features a thiazole ring, which is known for its biological activity and versatility in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction may influence pathways related to inflammation, oxidative stress, and cell proliferation.
  • Biochemical Pathways : It has been suggested that the compound may alter pathways associated with cancer cell proliferation and survival, making it a candidate for anticancer therapies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

  • Antibacterial Activity : Studies have shown that thiazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety enhances the compound's ability to inhibit bacterial growth .
  • Antifungal Activity : The compound has also demonstrated efficacy against various fungal strains, suggesting its potential as a broad-spectrum antifungal agent .

Anticancer Potential

This compound has been explored for its anticancer properties:

  • In Vitro Studies : In laboratory settings, the compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it was tested against Molt-4 (T-cell lymphoma) and Raji (B-cell lymphoma) cells, demonstrating selective cytotoxicity .
  • Mechanistic Insights : The compound's anticancer effects may involve the inhibition of specific signaling pathways critical for tumor growth and metastasis. For example, it may interfere with the SHP2 phosphatase pathway, which is implicated in various malignancies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity in Animal Models

In vivo studies using mouse models bearing xenografts of human tumors revealed that this compound significantly reduced tumor size compared to controls. The mechanism was linked to apoptosis induction in cancer cells and modulation of tumor microenvironment factors .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalInhibition of fungal growth
AnticancerReduced tumor size in xenograft models

Q & A

Q. What is the standard synthetic protocol for N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves a two-step process:

Reaction of succinic anhydride with 4-(2-methyl-thiazol-4-yl)aniline in a non-polar solvent (e.g., toluene or xylene) under reflux or stirring at room temperature. Stoichiometric equivalence (1:1 molar ratio) ensures minimal side products.

Purification : Unreacted starting materials (e.g., aniline derivatives) are removed via acid washing (dilute HCl), followed by recrystallization from ethanol or ethanol/xylene mixtures to obtain pure product .
Intermediate Characterization :

  • IR spectroscopy identifies amide C=O stretches (~1650–1680 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
  • NMR (¹H/¹³C) confirms substitution patterns: aromatic protons (δ 7.0–8.0 ppm), thiazole methyl groups (δ 2.5–2.7 ppm), and succinamic acid backbone (δ 2.3–2.6 ppm for CH₂ groups).
  • Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺) .

Q. Which spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions. For example:
    • Antiperiplanar conformation of N–H and C=O in the amide group.
    • Syn/anti orientation of carboxylic acid groups relative to adjacent CH₂ groups.
    • Hydrogen-bonding networks (N–H⋯O and O–H⋯O) forming infinite chains or dimers .
  • Solid-state IR : Detects hydrogen-bonding signatures (broad O-H stretches at ~2500 cm⁻¹).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, correlating with crystal packing efficiency .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the hydrogen-bonding network and crystal packing of N-aryl succinamic acid derivatives?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance hydrogen-bond acceptor strength, leading to stronger N–H⋯O interactions. For example:
    • In N-(4-chlorophenyl)succinamic acid, Cl substituents increase dihedral angles between phenyl and amide planes (48.4° vs. 36.1° in nitro derivatives), altering packing motifs .
  • Crystallographic Analysis :
    • Use Mercury or Olex2 software to map hydrogen-bond distances (typically 2.8–3.0 Å for N–H⋯O).
    • Compare symmetry elements (e.g., centrosymmetric dimers vs. helical chains) to predict solubility and melting points .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO).
    • Predict sites for electrophilic/nucleophilic attack (e.g., thiazole sulfur or carboxylic acid groups).
    • Simulate IR and NMR spectra for cross-validation with experimental data .
  • Molecular Dynamics (MD) :
    • Simulate solvation effects in polar solvents (e.g., DMSO) to study aggregation behavior.
    • Calculate binding energies with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How are structural contradictions resolved when experimental data (e.g., NMR, XRD) conflict with computational predictions?

Methodological Answer:

  • Validation Workflow :
    • Re-examine experimental conditions : Ensure purity (HPLC ≥95%) and crystallinity (SC-XRD quality).
    • Re-optimize DFT parameters : Test hybrid functionals (e.g., M06-2X) or dispersion corrections (e.g., D3BJ) for better agreement with observed bond lengths .
    • Analyze dynamic effects : Use variable-temperature NMR to detect conformational flexibility not captured in static DFT models .

Q. What strategies are employed to modify the thiazole moiety for enhanced bioactivity while retaining the succinamic acid backbone?

Methodological Answer:

  • Functionalization :
    • Introduce electron-deficient groups (e.g., bromo, nitro) at the thiazole 5-position to improve π-stacking with biomolecular targets.
    • Replace the methyl group with bulkier substituents (e.g., tert-butyl) to modulate lipophilicity (logP) .
  • Synthetic Routes :
    • Use Suzuki coupling to attach aryl groups to the thiazole ring.
    • Employ regioselective alkylation with methyl iodide or benzyl bromide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid
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N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid

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